

A Comparative Analysis of Mitochondrial Uncoupling Agents: Dinoseb Acetate vs. FCCP

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Compound of Interest

Compound Name: *Dinoseb acetate*

Cat. No.: *B1212917*

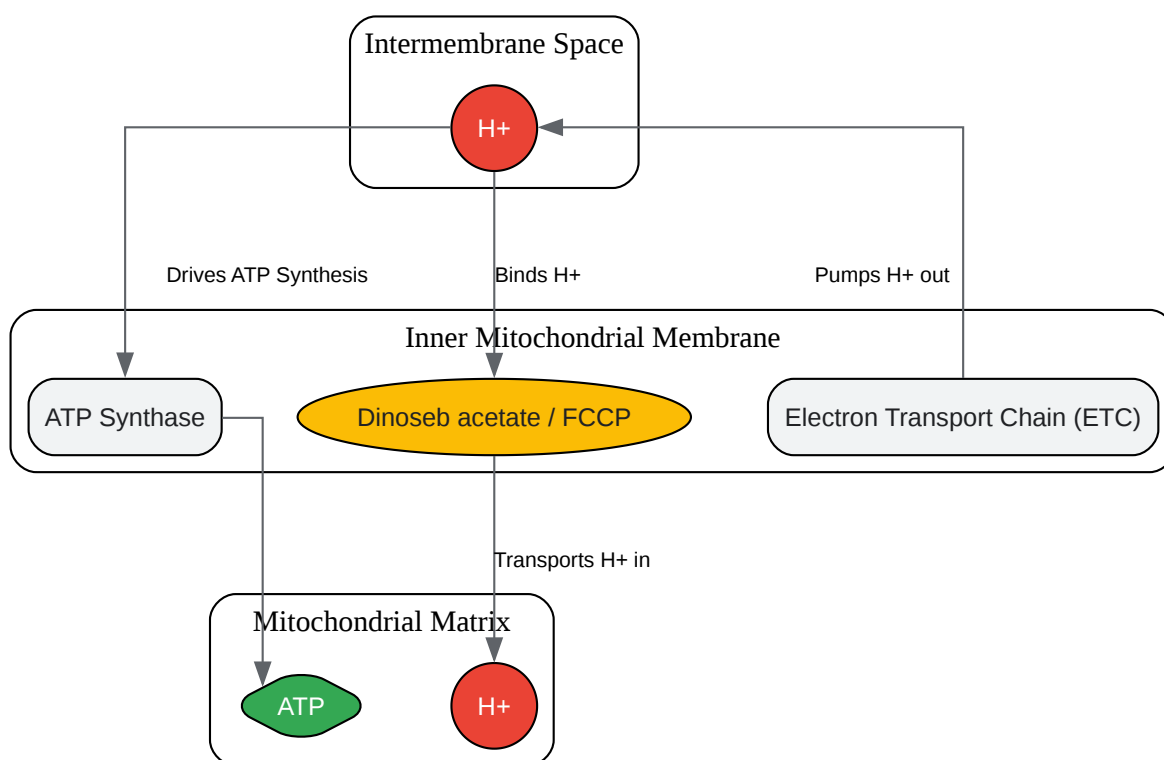
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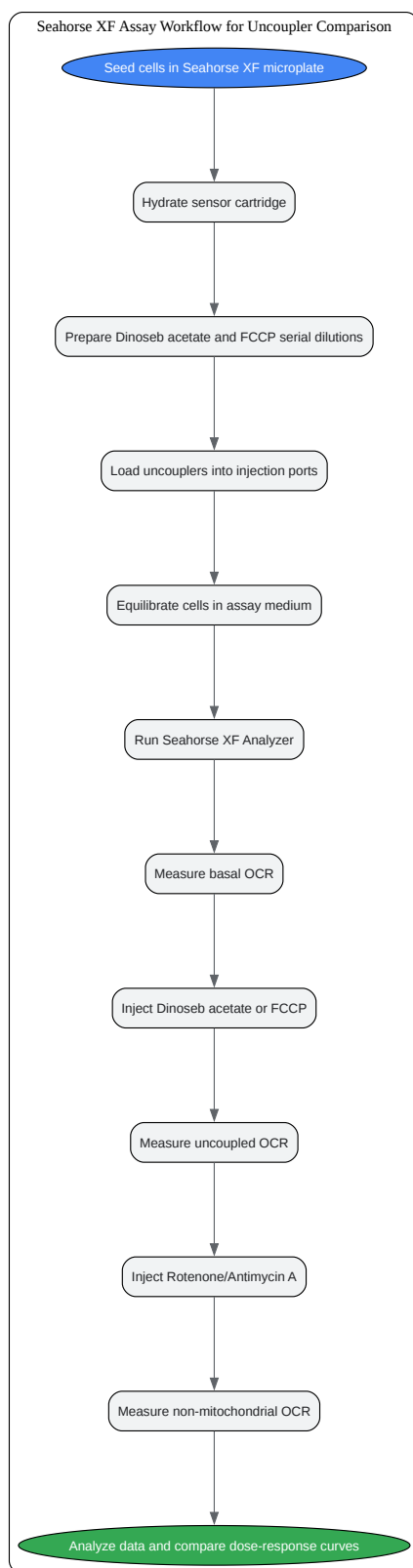
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mitochondrial uncoupling activity of two well-known chemical uncouplers: **Dinoseb acetate** and Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP). Both compounds are classical protonophores used extensively in research to study mitochondrial bioenergetics and cellular metabolism. This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate uncoupling agent for their specific experimental needs.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Both **Dinoseb acetate** and FCCP are lipophilic weak acids that function as protonophores.^[1] Their primary mechanism of action involves shuttling protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used by ATP synthase to produce ATP. This uncoupling of electron transport from oxidative phosphorylation leads to an increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the reduced proton gradient. This process is illustrated in the signaling pathway diagram below.





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References

- 1. Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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